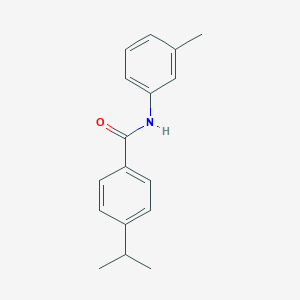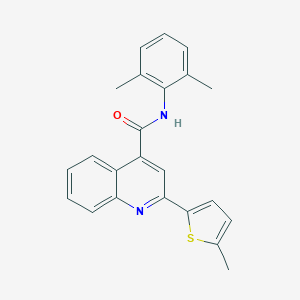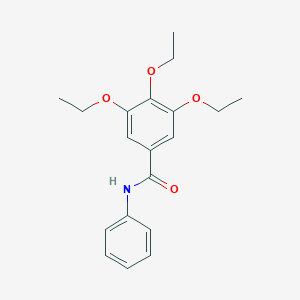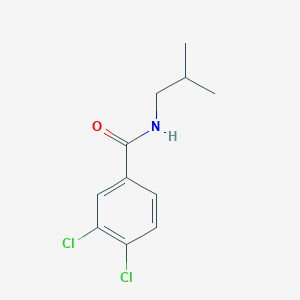![molecular formula C14H10Cl3NO B186099 3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide CAS No. 65608-84-6](/img/structure/B186099.png)
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of benzamides and is known for its ability to inhibit the activity of certain enzymes in the body.
Mecanismo De Acción
The mechanism of action of DCM involves the inhibition of PARP and HDAC enzymes. PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes.
Efectos Bioquímicos Y Fisiológicos
DCM has been shown to have various biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have anti-angiogenic properties, which may have therapeutic potential in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCM in lab experiments is its ability to inhibit specific enzymes, which allows for the study of their role in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of DCM in scientific research. One area of focus is the development of more potent and selective inhibitors of PARP and HDAC enzymes. Another area of focus is the study of the role of DCM in other diseases such as cardiovascular disease and diabetes. Additionally, the development of new synthetic methods for DCM may lead to the discovery of new compounds with similar properties.
Conclusion:
In conclusion, DCM is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to inhibit specific enzymes has led to its use in the study of various cellular processes and its potential therapeutic applications in various diseases. While there are advantages and limitations to its use in lab experiments, the future directions for research in this area are promising.
Métodos De Síntesis
The synthesis of DCM involves the reaction of 3,4-dichlorobenzoyl chloride with N-(4-chlorobenzyl)amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
Aplicaciones Científicas De Investigación
DCM has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). These enzymes play important roles in various cellular processes such as DNA repair, gene expression, and cell cycle regulation. Inhibition of these enzymes has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammation.
Propiedades
Número CAS |
65608-84-6 |
|---|---|
Nombre del producto |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
Fórmula molecular |
C14H10Cl3NO |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-4-1-9(2-5-11)8-18-14(19)10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) |
Clave InChI |
UZTZNFGDNASOPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
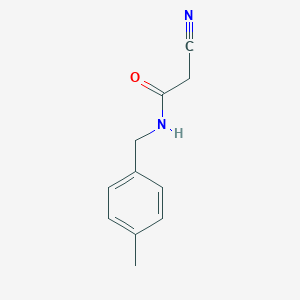
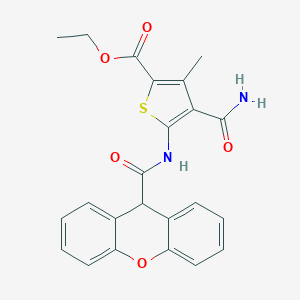
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
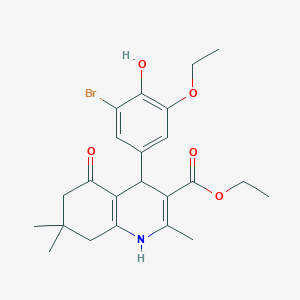
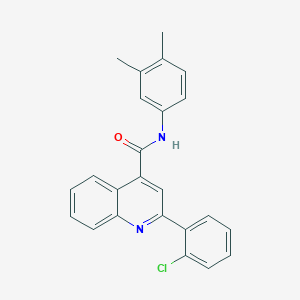
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
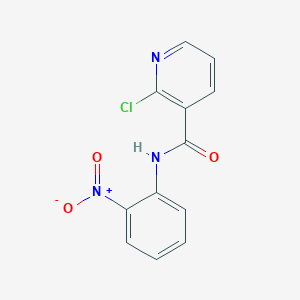
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
